molecular formula C9H13N3 B13116787 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine

Katalognummer: B13116787
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: GCLXMHLJVGXQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. This compound is characterized by the presence of two methyl groups at the 5th and 6th positions of the benzimidazole ring, and an amine group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine involves the reaction of 2-amino-5,6-dimethylbenzimidazole with appropriate reagents under controlled conditions . Another method involves the reaction of diethyl oxalate with 2-amino-5,6-dimethylbenzimidazole in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at different positions on the benzimidazole ring.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H13N3

Molekulargewicht

163.22 g/mol

IUPAC-Name

5,6-dimethyl-2,3-dihydro-1H-benzimidazol-2-amine

InChI

InChI=1S/C9H13N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4,9,11-12H,10H2,1-2H3

InChI-Schlüssel

GCLXMHLJVGXQHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)NC(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.